molecular formula C18H25NO6 B3034127 (3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1392210-31-9

(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B3034127
CAS No.: 1392210-31-9
M. Wt: 351.4 g/mol
InChI Key: RICGJYCLRORGII-LSDHHAIUSA-N
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Description

(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Influenza Neuraminidase Inhibition

  • Wang et al. (2001) explored compounds similar to the mentioned pyrrolidine derivative, focusing on influenza neuraminidase inhibitors. They discovered a potent inhibitor, highlighting the role of such compounds in antiviral research (Wang et al., 2001).

Synthesis and Structural Analysis

  • Zinchenko et al. (2009) and Menegazzo et al. (2006) conducted studies on the synthesis of related compounds and their structural characterization. Their research contributes to the understanding of the compound's chemical properties and potential applications (Zinchenko et al., 2009), (Menegazzo et al., 2006).

Anticancer Potential

  • Rostom et al. (2011) synthesized compounds with a structural resemblance to the pyrrolidine derivative and evaluated their in vitro anticancer activity. This suggests possible applications in developing new anticancer agents (Rostom et al., 2011).

Biological Activity Prediction

  • Kharchenko et al. (2008) performed a study predicting the biological activity of similar compounds, which can be crucial for pharmaceutical applications (Kharchenko et al., 2008).

Antibacterial Properties

  • Sobolev et al. (2002) explored derivatives of the pyrrolidine compound for their antibacterial properties. This kind of research is vital in the search for new antibiotics (Sobolev et al., 2002).

Organic Synthesis and Medicinal Chemistry

  • Studies by Kang et al. (2015), Gabriele et al. (2012), and Grabowski et al. (2004) demonstrate the compound's relevance in organic synthesis and its potential in medicinal chemistry (Kang et al., 2015), (Gabriele et al., 2012), (Grabowski et al., 2004).

Antimicrobial Activity

  • Hublikar et al. (2019) synthesized novel derivatives with antimicrobial properties, indicating the utility of such compounds in treating microbial infections (Hublikar et al., 2019).

Chemical Structure and Synthesis

Crystallography and Molecular Structure

Pharmacology and Drug Development

Antibiotic Development

  • Ohtake et al. (1997) and Garcia et al. (2006) explored the synthesis and antibacterial activity of compounds structurally related to the pyrrolidine derivative. Their work contributes to antibiotic development (Ohtake et al., 1997), (Garcia et al., 2006).

Chemical Properties

  • Yuan et al. (2010) focused on the chemical properties of a similar compound, contributing to the broader understanding of its chemical behavior (Yuan et al., 2010).

Properties

IUPAC Name

(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(15(10-19)16(20)21)11-6-12(23-4)8-13(7-11)24-5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICGJYCLRORGII-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

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